molecular formula C27H28Cl2N2O5 B13747448 1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate CAS No. 23917-54-6

1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate

Cat. No.: B13747448
CAS No.: 23917-54-6
M. Wt: 531.4 g/mol
InChI Key: SOBSYWZMOWMLLX-UHFFFAOYSA-N
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Description

1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenyl groups and a piperazine ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under controlled conditions.

    Introduction of chlorophenyl groups: This step involves the reaction of the piperazine intermediate with chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Oxalate formation: The final step includes the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenyl alcohols.

Scientific Research Applications

1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(o-Chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane: Known for its use in pesticide formulations.

    1-(o-Chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethene: Studied for its environmental impact and persistence.

Uniqueness

1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate is unique due to its combination of a piperazine ring and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

23917-54-6

Molecular Formula

C27H28Cl2N2O5

Molecular Weight

531.4 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazine;oxalic acid

InChI

InChI=1S/C25H26Cl2N2O.C2H2O4/c26-22-12-10-21(11-13-22)25(20-6-2-1-3-7-20)30-19-18-28-14-16-29(17-15-28)24-9-5-4-8-23(24)27;3-1(4)2(5)6/h1-13,25H,14-19H2;(H,3,4)(H,5,6)

InChI Key

SOBSYWZMOWMLLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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